(Z)-lanceol
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Overview
Description
(Z)-lanceol is a chemical compound that belongs to the group of chiral β-lactones. It is a natural product that is isolated from the plant species of the genus Cinnamomum. (Z)-lanceol has attracted the attention of researchers due to its potential applications in the field of medicine and agriculture.
Scientific Research Applications
Bisabolane Sesquiterpene Ester Discovery
A significant application of (Z)-lanceol in scientific research is the discovery of new chemical compounds. A study by Saad et al. (1994) identified a new bisabolane sesquiterpene ester, (+)-(Z)-lanceol acetate, isolated from the fruit essential oil of Torilis arvensis. This discovery was facilitated through advanced spectroscopic methods including 2D NMR (HMQC, HMBC) and GC-MS, demonstrating the potential of (Z)-lanceol in contributing to the identification of novel chemical compounds (Saad, Ei-Sharkawy, Rosazza, & Halim, 1994).
Thermal Dissociation in Energy Research
(Z)-lanceol also plays a role in energy research, particularly in studies exploring renewable energy production methods. Perkins et al. (2008) investigated the thermal dissociation of ZnO particles in aerosol flow for solar hydrogen production. The study used a cooling lance and quench tube, demonstrating the involvement of (Z)-lanceol structures in the process of energy conversion and highlighting its potential application in the field of renewable energy and hydrogen production (Perkins, Lichty, & Weimer, 2008).
Photocatalytic Systems for Environmental and Energy Applications
In the field of environmental remediation and energy conversion, (Z)-lanceol is involved in the development of Z-scheme photocatalytic systems. Huang et al. (2019) discussed the advancements in artificial Z-scheme photocatalysis, which is crucial for addressing environmental degradation and global energy shortages. The research highlighted the role of (Z)-lanceol in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction abilities (Huang et al., 2019).
properties
CAS RN |
10067-29-5 |
---|---|
Product Name |
(Z)-lanceol |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,15-16H,3-4,6,8-11H2,1-2H3/b13-5+/t15-/m1/s1 |
InChI Key |
HBVOEGGRCJCMLG-DTHCKZEYSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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